molecular formula C14H14Cl2N2O B129035 Imazalil sulfate CAS No. 58594-72-2

Imazalil sulfate

Cat. No.: B129035
CAS No.: 58594-72-2
M. Wt: 297.2 g/mol
InChI Key: PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imazalil sulfate is a fungicide that is primarily used to control a wide range of fungi, including Tilletia and Helminthosporium spp., on fruit, vegetables, and ornamentals . Its primary targets are the fungal pathogens that cause diseases in these plants .

Mode of Action

This compound operates by disrupting membrane function . It is a systemic fungicide with both curative and protective properties . It inhibits the biosynthesis of ergosterol in fungal pathogens, a crucial component of fungal cell membranes . This disruption in ergosterol synthesis leads to changes in the cell membrane’s permeability, which ultimately inhibits the growth and reproduction of the fungi .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to changes in the cell membrane’s structure and function . This disruption can lead to the inhibition of fungal growth and reproduction .

Pharmacokinetics

It is known that imazalil is rapidly absorbed, distributed, metabolized, and excreted by rats . Almost 90% of the administered radioactivity was excreted within 96 hours, indicating a high rate of metabolism and excretion .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and reproduction . By disrupting the ergosterol biosynthesis pathway, this compound causes changes in the fungal cell membrane’s permeability, which inhibits the fungi’s ability to grow and reproduce . This makes this compound an effective fungicide for controlling a wide range of fungi on various plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fungicide is used in packhouses to prevent infections that occur during harvest . The effectiveness of this compound can be affected by the temperature and humidity conditions during storage . Furthermore, the compound is stable against hydrolysis at pH 5, 7, and 9, indicating that it can remain effective in various pH conditions .

Biochemical Analysis

Biochemical Properties

Imazalil sulfate interacts with various biomolecules, primarily enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes . It inhibits the enzyme sterol 14α-demethylase (CYP51), disrupting ergosterol synthesis and leading to the accumulation of toxic methylated sterols that cause cell death .

Cellular Effects

This compound’s primary cellular effect is the disruption of membrane integrity in fungi, leading to cell death . It does not only inhibit ergosterol synthesis but also affects other cellular processes.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the enzyme sterol 14α-demethylase, inhibiting its function . This inhibition disrupts the biosynthesis of ergosterol, leading to the accumulation of toxic intermediates and eventual cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stable and consistent antifungal activity over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While specific dosage effects in animal models are not fully documented, it is known that this compound can be rapidly absorbed, distributed, metabolized, and excreted in rats .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol biosynthesis in fungi . It interacts with the enzyme sterol 14α-demethylase, a key player in this pathway

Transport and Distribution

This compound is rapidly absorbed and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Enilconazole is synthesized through a multi-step process involving the reaction of 2,4-dichloroacetophenone with allyl bromide in the presence of a base to form an intermediate compound. This intermediate is then reacted with imidazole to produce enilconazole .

Industrial Production Methods: The industrial production of enilconazole involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. Solvents and emulsifiers are used to dissolve enilconazole and facilitate its application in various formulations .

Chemical Reactions Analysis

Types of Reactions: Enilconazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Enilconazole can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of enilconazole, which may have different antifungal properties and applications .

Scientific Research Applications

Enilconazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Enilconazole belongs to the imidazole class of antifungal agents, which also includes compounds such as ketoconazole, miconazole, and clotrimazole.

Comparison:

Uniqueness: Enilconazole is unique in its high efficacy against dermatophytes and its use in both agricultural and veterinary applications. Its ability to be formulated as a spray or smoke for environmental control of fungal infections further distinguishes it from other imidazole antifungals .

References

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole
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InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2
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InChI Key

PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C14H14Cl2N2O
Record name IMAZALIL
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Related CAS

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate)
Record name Enilconazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8024151
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Molecular Weight

297.2 g/mol
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Physical Description

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL).
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Boiling Point

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated)
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Flash Point

192 °C
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Solubility

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14
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Density

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Two single-copy genes, designated atrA and atrB (ATP-binding cassette transporter A and B), were cloned from the filamentous fungus Aspergillus nidulans and sequenced. Based on the presence of conserved motifs and on hydropathy analysis, the products encoded by atrA and atrB can be regarded as novel members of the ATP-binding cassette (ABC) superfamily of membrane transporters. Both products share the same topology as the ABC transporters PDR5 and SNQ2 from Saccharomyces cerevisiae and CDR1 from Candida albicans, which are involved in multidrug resistance of these yeasts. Significant homology also occurs between the ATP-binding cassettes of atrA and atrB, and those of mammalian ABC transporters (P-glycoproteins). The transcription of atrA and, i particular, atrB in mycelium of A. nidulans is strongly enhanced by treatment with several drugs, including antibiotics, azole fungicides and plant defense toxins. The enhanced transcription is detectable within a few minutes after drug treatment and coincides with the beginning of energy-dependent drug efflux activity, reported previously in the fungus for azole fungicides. Transcription of the atr genes has been studied in a wild-type and in a series of isogenic strains carrying the imaA and/or imaB genes, which confer multidrug resistance to various toxic compounds such as the azole fungicide imazalil. atrB is constitutively transcribed at a low level in the wild-type and in strains carrying imaA or imaB. Imazalil treatment enhances transcription of atrB to a similar extent in all strains tested. atrA, unlike atrB, displays a relatively high level of constitutive expression in mutants carrying imaB. Imazalil enhances transcription of atrA more strongly in imaB mutants, suggesting that the imaB locus regulates atrA. Functional analysis demonstrated that cDNA of atrB can complement the drug hypersensitivity associated with DPR5 deficiency in S. cerevisiae.
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Color/Form

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil

CAS No.

35554-44-0
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Melting Point

52.7 °C, 50 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of imazalil sulfate as a fungicide?

A1: this compound targets the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [] Specifically, it inhibits the enzyme 14α-demethylase, responsible for a key step in the ergosterol biosynthesis pathway. This disruption leads to structural and functional defects in the fungal cell membrane, ultimately inhibiting fungal growth. []

Q2: How stable is this compound in citrus fruits?

A2: this compound demonstrates a relatively short half-life in citrus fruits, suggesting it degrades readily. Studies have reported a half-life of 63 days in citrus fruit and 60 days in citrus peel. [] The degradation process follows first-order kinetics. []

Q3: Are there any known cases of resistance to this compound in fungi?

A3: Yes, research has identified a mutation in the yeast multidrug transporter Pdr5 (A666G) that confers increased resistance to this compound. [] This mutation enhances drug efflux by increasing cooperativity between transport sites within the Pdr5 transporter. []

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound residues?

A4: One commonly used method for analyzing this compound residues in food products like citrus fruits and sauces is ion-paired reversed high-performance liquid chromatography (HPLC). [, ] This method offers high sensitivity and accuracy, with a limit of quantification of 0.10 mg/kg for this compound. [] Another approach utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), allowing for the simultaneous analysis of multiple pesticide residues, including this compound. []

Q5: What are some common applications of this compound in agriculture?

A5: this compound is frequently used as a fungicide to control fungal diseases in various crops. It can be applied post-harvest to citrus fruits to prevent fungal growth during storage and transport. [] Additionally, it is incorporated into composite bactericidal formulations along with other active ingredients for broader spectrum protection of grains, fruits, and vegetables. []

Q6: Are there any concerns regarding the environmental impact of this compound?

A6: While this compound plays a vital role in agriculture, its potential environmental impact requires careful consideration. Research on its ecotoxicological effects and degradation pathways in different environmental compartments is crucial to developing strategies for mitigating potential risks. Further investigation is needed to determine its long-term effects on ecosystems and develop sustainable practices for its use and disposal.

Q7: What are some potential research areas for the future regarding this compound?

A7: * Understanding resistance mechanisms: Deeper investigation into the mechanisms behind fungal resistance to this compound, beyond the identified Pdr5 mutation, is crucial for developing strategies to combat resistance development.* Exploring alternative fungicides: Research into alternative fungicides or integrated pest management strategies could minimize reliance on this compound and reduce the selection pressure for resistance.* Improving targeted delivery: Developing innovative formulation techniques for more targeted delivery of this compound could enhance its efficacy and potentially minimize environmental impact.* Investigating metabolomics: Further research into the metabolomic changes induced by this compound treatment in different plant species could provide insights into its mode of action and potential off-target effects. []

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